2-Chloro-6-methoxypyridine-3-carboxamide
Overview
Description
2-Chloro-6-methoxypyridine-3-carboxamide is a chemical compound with the molecular formula C7H7ClN2O2. It is a derivative of pyridine, featuring a chlorine atom at the 2-position, a methoxy group at the 6-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxypyridine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methoxypyridine as the starting material.
Amidation Reaction: The pyridine ring is then subjected to an amidation reaction to introduce the carboxamide group at the 3-position. This can be achieved using reagents such as thionyl chloride (SOCl2) and ammonia (NH3) under controlled conditions.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or the carboxamide group.
Substitution: Substitution reactions at the chlorine or methoxy positions can be carried out to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield pyridine N-oxide derivatives.
Reduction Products: Reduction can produce amines or other reduced forms of the compound.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2-Chloro-6-methoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
2-Chloro-6-methoxypyridine-3-carboxamide is similar to other pyridine derivatives, such as 3-chloro-6-methoxypyridine-2-carboxamide and 2-chloro-6-methoxynicotinamide. its unique combination of functional groups and positions of substituents sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
3-Chloro-6-methoxypyridine-2-carboxamide
2-Chloro-6-methoxynicotinamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-chloro-6-methoxypyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-5-3-2-4(7(9)11)6(8)10-5/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLDSFCRSIKWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.